molecular formula C15H20N2O4 B1409456 (S)-6-acetamido-2-benzamidohexanoic acid CAS No. 103678-35-9

(S)-6-acetamido-2-benzamidohexanoic acid

Cat. No.: B1409456
CAS No.: 103678-35-9
M. Wt: 292.33 g/mol
InChI Key: OTAJFPDESRKACJ-ZDUSSCGKSA-N
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Description

(S)-6-acetamido-2-benzamidohexanoic acid is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of both acetamido and benzamido functional groups attached to a hexanoic acid backbone. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-acetamido-2-benzamidohexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-2-aminohexanoic acid.

    Acetylation: The amino group of (S)-2-aminohexanoic acid is acetylated using acetic anhydride under mild conditions to form (S)-2-acetamidohexanoic acid.

    Benzoylation: The acetamido derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-6-acetamido-2-benzamidohexanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

    Oxidation: Oxidative reactions can be performed using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Acetic acid, benzoic acid, and hexanoic acid derivatives.

    Oxidation: Oxidized amides and carboxylic acids.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

(S)-6-acetamido-2-benzamidohexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-acetamido-2-benzamidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-6-acetamido-2-benzamidohexanoic acid: The enantiomer of the compound with different stereochemistry.

    6-acetamido-2-benzamidohexanoic acid: Without specific stereochemistry.

    N-acetyl-L-phenylalanine: A structurally related compound with similar functional groups.

Uniqueness

(S)-6-acetamido-2-benzamidohexanoic acid is unique due to its specific (S)-configuration, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other similar compounds. This stereochemistry is crucial for its interaction with chiral environments in biological systems.

Properties

IUPAC Name

(2S)-6-acetamido-2-benzamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-11(18)16-10-6-5-9-13(15(20)21)17-14(19)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAJFPDESRKACJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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